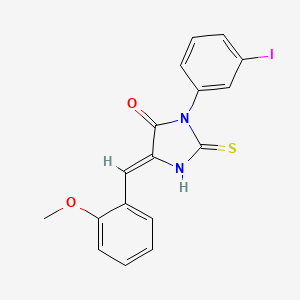
3-(3,5-Dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1-phenylthiobarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1-phenylthiobarbituric acid is a complex organic compound that belongs to the class of thiobarbituric acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1-phenylthiobarbituric acid typically involves the condensation of 3,5-dichlorobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable base. The reaction is followed by the addition of thiobarbituric acid and phenylhydrazine under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with various biomolecules can provide insights into cellular processes and disease mechanisms.
Medicine
The compound has potential applications in drug discovery and development. Its biological activities make it a candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(3,5-Dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1-phenylthiobarbituric acid involves its interaction with specific molecular targets. These may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(3,5-Dichlorophenyl)-5-(4-hydroxybenzylidene)-1-phenylthiobarbituric acid
- 3-(3,5-Dichlorophenyl)-5-(4-methoxybenzylidene)-1-phenylthiobarbituric acid
- 3-(3,5-Dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1-methylthiobarbituric acid
Uniqueness
The presence of both 3,5-dichlorophenyl and 4-hydroxy-3-methoxybenzylidene groups in the compound provides unique chemical and biological properties
特性
CAS番号 |
89516-60-9 |
|---|---|
分子式 |
C24H16Cl2N2O4S |
分子量 |
499.4 g/mol |
IUPAC名 |
(5E)-1-(3,5-dichlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H16Cl2N2O4S/c1-32-21-10-14(7-8-20(21)29)9-19-22(30)27(17-5-3-2-4-6-17)24(33)28(23(19)31)18-12-15(25)11-16(26)13-18/h2-13,29H,1H3/b19-9+ |
InChIキー |
KRFSQNSTLJVKED-DJKKODMXSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4)O |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)

![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)





